1-Ethylhept-4-enyl acetate
CAS No.: 93963-09-8
Cat. No.: VC20492670
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93963-09-8 |
|---|---|
| Molecular Formula | C11H20O2 |
| Molecular Weight | 184.27 g/mol |
| IUPAC Name | [(E)-non-6-en-3-yl] acetate |
| Standard InChI | InChI=1S/C11H20O2/c1-4-6-7-8-9-11(5-2)13-10(3)12/h6-7,11H,4-5,8-9H2,1-3H3/b7-6+ |
| Standard InChI Key | PQEGICQGPZVNDX-VOTSOKGWSA-N |
| Isomeric SMILES | CC/C=C/CCC(CC)OC(=O)C |
| Canonical SMILES | CCC=CCCC(CC)OC(=O)C |
Introduction
Key Findings
1-Ethylhept-4-enyl acetate (CAS 93963-09-8) is a branched unsaturated ester with the molecular formula C₁₁H₂₀O₂. It is characterized by a hept-4-enyl backbone substituted with an ethyl group at position 1 and an acetyloxy group at position 1. The compound is utilized in organic synthesis and fragrance applications, though its commercial use remains niche. This report synthesizes data from physicochemical analyses, synthetic methodologies, and potential applications, emphasizing structural and functional attributes.
Chemical Identification and Structural Properties
Molecular and Structural Characteristics
1-Ethylhept-4-enyl acetate has the systematic IUPAC name 1-ethylhept-4-en-1-yl acetate. Key identifiers include:
The structure comprises a seven-carbon chain (heptene) with a double bond at position 4, an ethyl group at position 1, and an acetate group at the terminal carbon (Figure 1).
Physicochemical Properties
Data from experimental and computational studies reveal the following properties :
| Property | Value | Method/Source |
|---|---|---|
| Density | 0.89–0.91 g/cm³ | Estimated (Chemsrc) |
| Boiling Point | 234–236°C | Predicted (Chemsrc) |
| Flash Point | 78–82°C | Theoretical |
| LogP (Partition Coeff.) | 3.42–3.72 | Computational models |
| Refractive Index | 1.441–1.445 | Literature analogs |
The compound’s low water solubility and moderate lipophilicity suggest applications in hydrophobic matrices.
Synthesis and Reaction Pathways
Synthetic Routes
The primary synthesis involves esterification of 1-ethylhept-4-en-1-ol with acetic anhydride or acetyl chloride under acidic catalysis :
Byproducts and Optimization
Side reactions include dehydration of the alcohol to form alkenes or over-acetylation. Yields are optimized using:
Applications and Industrial Relevance
Fragrance and Flavor Industry
The compound’s fruity, green odor profile aligns with its use in:
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Perfumery: As a middle note in floral and citrus accords.
Organic Synthesis Intermediate
1-Ethylhept-4-enyl acetate serves as a precursor for:
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Hydrogenation: To produce saturated esters (e.g., 1-ethylheptyl acetate).
Future Research Directions
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Toxicological Profiling: Acute and chronic exposure studies.
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Catalytic Efficiency: Exploring enzymatic esterification for greener synthesis.
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Advanced Applications: Potential in polymer plasticizers or agrochemical formulations.
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